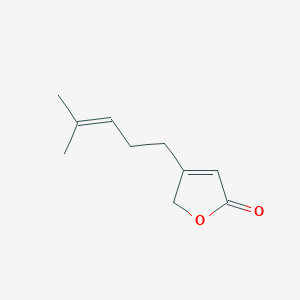
Fema No. 4868
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fema No 4868 is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a 4-(4-methyl-3-pentenyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fema No. 4868 typically involves the reaction of furanone derivatives with appropriate alkylating agents. One common method is the alkylation of 2(5H)-furanone with 4-methyl-3-pentenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Fema No. 4868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the furanone ring under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Substituted furanone derivatives.
Applications De Recherche Scientifique
Fema No. 4868 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Fema No. 4868 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The furanone ring and the 4-(4-methyl-3-pentenyl) substituent play crucial roles in determining its biological activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2(5H)-Furanone, 4-(4-methyl-3-butenyl)-
- **2(5H)-Furanone, 4-(4-methyl-3-hexenyl)-
- **2(5H)-Furanone, 4-(4-methyl-3-heptenyl)-
Uniqueness
Fema No. 4868 is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61315-75-1 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(4-methylpent-3-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)4-3-5-9-6-10(11)12-7-9/h4,6H,3,5,7H2,1-2H3 |
Clé InChI |
RIHKUHPWQQLZLG-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CC(=O)OC1)C |
SMILES canonique |
CC(=CCCC1=CC(=O)OC1)C |
Synonymes |
4-(4-methyl-3-pentenyl)-2(5H)-furanone alpha,beta-acariolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















